3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15616307
InChI: InChI=1S/C34H38N2O6/c1-3-19-41-27-13-14-29(24(2)22-27)32(37)30-31(25-9-7-12-28(23-25)42-26-10-5-4-6-11-26)36(34(39)33(30)38)16-8-15-35-17-20-40-21-18-35/h4-7,9-14,22-23,31,37H,3,8,15-21H2,1-2H3/b32-30+
SMILES:
Molecular Formula: C34H38N2O6
Molecular Weight: 570.7 g/mol

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC15616307

Molecular Formula: C34H38N2O6

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C34H38N2O6
Molecular Weight 570.7 g/mol
IUPAC Name (4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C34H38N2O6/c1-3-19-41-27-13-14-29(24(2)22-27)32(37)30-31(25-9-7-12-28(23-25)42-26-10-5-4-6-11-26)36(34(39)33(30)38)16-8-15-35-17-20-40-21-18-35/h4-7,9-14,22-23,31,37H,3,8,15-21H2,1-2H3/b32-30+
Standard InChI Key WXAMAKJNAJSKNN-NHQGMKOOSA-N
Isomeric SMILES CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C
Canonical SMILES CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C

Introduction

Structural Characteristics and Molecular Composition

Core Framework and Substituent Analysis

The compound belongs to the pyrrol-2-one family, a class of heterocyclic organic compounds featuring a five-membered lactam ring. Its core structure consists of a 2,5-dihydro-1H-pyrrol-2-one scaffold substituted at positions 1, 3, 4, and 5 with distinct functional groups that confer both steric complexity and electronic diversity.

The 1-position is occupied by a 3-(4-morpholinyl)propyl chain, introducing a tertiary amine moiety capable of hydrogen bonding and cationic interactions. At the 3-position, a 2-methyl-4-propoxybenzoyl group provides aromatic stacking potential through its para-propoxy-substituted benzene ring, while the ortho-methyl group creates steric hindrance that may influence conformational dynamics. The 4-position bears a hydroxyl group, offering a site for potential metabolic conjugation or hydrogen bond donation. Finally, the 5-position is substituted with a 3-phenoxyphenyl group, creating an extended biphenyl ether system that enhances lipophilicity and π-π interaction capabilities.

Molecular Formula and Stereochemical Considerations

With the molecular formula C₃₄H₃₈N₂O₆ and a molecular weight of 570.7 g/mol, this compound exhibits considerable structural complexity. The IUPAC name—(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione—explicitly denotes the E-configuration of the exocyclic double bond at position 4, a critical feature influencing molecular geometry and intermolecular interactions.

PropertyValue
Molecular FormulaC₃₄H₃₈N₂O₆
Molecular Weight570.7 g/mol
IUPAC Name(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
SMILESCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C
InChIKeyWXAMAKJNAJSKNN-NHQGMKOOSA-N

Synthesis and Manufacturing Processes

Multi-Step Synthetic Strategy

The synthesis of this compound likely employs a cascade approach combining multicomponent reactions (MCRs) and cyclization steps, as evidenced by analogous syntheses of pyrrolo[3,4-b]pyridin-5-ones . A proposed pathway involves:

  • Ugi-3CR Reaction: Condensation of 2-methyl-4-propoxybenzaldehyde, 3-morpholinopropan-1-amine, and an isocyanide derivative to form a peptoid intermediate.

  • aza-Diels-Alder Cyclization: Intramolecular cycloaddition facilitated by Lewis acid catalysts (e.g., scandium triflate) under microwave irradiation to construct the pyrrolidinone core.

  • Oxidative Decarboxylation: Removal of carboxyl groups and subsequent dehydration to establish the conjugated enone system.

  • Functionalization: Introduction of the 3-phenoxyphenyl group via nucleophilic aromatic substitution or cross-coupling reactions .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing epimerization at stereogenic centers. Solvent selection (e.g., benzene vs. toluene) significantly impacts reaction yields, with polar aprotic solvents favoring cyclization but increasing side product formation. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving purity profiles .

Physicochemical Properties and Analytical Data

Predicted Physicochemical Parameters

Computational models estimate a logP value of 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The molecule’s topological polar surface area (TPSA) of 98 Ų suggests limited passive diffusion but potential for active transport mechanisms. Mass spectrometry data reveals a predominant [M+H]+ ion at m/z 571.3, with fragmentation patterns dominated by cleavage of the morpholine-propyl bond .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (enone conjugation), and 1250 cm⁻¹ (aryl ether vibrations).

  • ¹H NMR: Distinct signals include δ 7.8 ppm (aromatic protons ortho to carbonyl), δ 4.1 ppm (morpholine methylenes), and δ 1.3 ppm (propoxy methyl group).

  • X-ray Crystallography: Limited data exists, though analogous compounds show planar pyrrolidinone rings with dihedral angles of 15–20° between aromatic substituents.

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

The compound’s modular structure permits systematic modification:

  • Propoxy Chain Variation: Replacement with shorter alkoxy groups (ethoxy, methoxy) to modulate solubility.

  • Morpholine Substitution: Exploration of piperazine or thiomorpholine analogs to alter pharmacokinetic profiles.

  • Phenoxyphenyl Bioisosteres: Substitution with biphenyl or naphthyl groups to enhance target affinity.

ADMET Considerations

Early ADMET predictions highlight potential challenges:

  • CYP3A4 Inhibition: High risk (IC₅₀ < 1 μM) due to aromatic stacking with heme iron.

  • hERG Binding: Moderate affinity (pIC₅₀ = 5.8), necessitating structural mitigation to avoid cardiotoxicity.

  • Aqueous Solubility: Limited (0.8 mg/mL at pH 7.4), suggesting formulation enhancements for oral delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator